Lariciresinol

Vue d'ensemble

Description

Lariciresinol is a lignan, a type of natural polyphenol found in various plants. It is known for its significant biological activities, including antiviral, antibacterial, and anticancer properties. This compound is commonly found in the roots of Isatis indigotica, a traditional Chinese medicinal herb used for treating colds, fever, and influenza .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lariciresinol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the reduction of pinoresinol using pinoresinol-lariciresinol reductase (PLR) enzymes. This enzyme-mediated reaction is highly specific and efficient .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources such as Isatis indigotica. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Lariciresinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form secoisothis compound.

Reduction: It can be reduced to form pinoresinol.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products:

Oxidation: Secoisothis compound

Reduction: Pinoresinol

Substitution: Various O-acyl derivatives such as this compound coumarate and ferulate.

Applications De Recherche Scientifique

Overview

Lariciresinol has demonstrated notable antibacterial effects against various pathogens, particularly foodborne bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study

A study assessed the antibacterial efficacy of (+)-lariciresinol isolated from Rubia philippinensis. The results indicated that it exhibited significant inhibition zones (12.1–14.9 mm) with minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL against the tested pathogens. The compound also caused morphological changes in bacterial cell walls, indicating its bactericidal action .

Data Table: Antibacterial Effects of this compound

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | Bactericidal Concentration (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.1 - 14.9 | 125 - 250 | 125 - 250 |

| Escherichia coli | 12.1 - 14.9 | 125 - 250 | 125 - 250 |

Overview

This compound has been studied for its anti-inflammatory properties, particularly in models of rheumatoid arthritis.

Case Study

Research conducted on rats with Complete Freund's adjuvant-induced arthritis showed that this compound significantly reduced paw swelling and arthritic scores compared to control groups. It modulated key inflammatory pathways by decreasing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-17 while increasing interleukin-4 levels .

Data Table: Anti-Inflammatory Effects of this compound

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Paw Swelling (mm) | X | Y |

| Arthritic Score | A | B |

| TNF-α Levels (pg/mL) | C | D |

| IL-17 Levels (pg/mL) | E | F |

| IL-4 Levels (pg/mL) | G | H |

Overview

This compound exhibits potent antioxidant properties, which can mitigate oxidative stress in various biological systems.

Case Study

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) generation in RAW 264.7 macrophage cells and increased the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. This suggests its potential role in protecting cells from oxidative damage .

Data Table: Antioxidant Effects of this compound

| Treatment | ROS Generation (Relative Units) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |

|---|---|---|---|

| Control | X | A | B |

| This compound | Y | C | D |

Overview

Emerging research indicates that this compound may have anticancer properties, particularly through its influence on cellular signaling pathways.

Case Study

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by modulating pathways related to apoptosis and cell cycle regulation. It has been suggested that this compound interacts with nuclear factor kappa B, a key regulator in cancer progression .

Mécanisme D'action

Lariciresinol exerts its effects through various molecular targets and pathways:

Antiviral Activity: It inhibits viral transcription by blocking RNA production, leading to a decrease in viral proteins and particles.

Antibacterial Activity: It disrupts bacterial cell walls and membranes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and reducing the expression of collagen biomarkers.

Comparaison Avec Des Composés Similaires

Lariciresinol is unique among lignans due to its specific biological activities and molecular targets. Similar compounds include:

Secoisothis compound: Another lignan with similar antioxidant and anticancer properties.

Pinoresinol: A precursor to this compound with similar biological activities.

Matairesinol: Known for its estrogenic activity and potential health benefits.

Activité Biologique

Introduction

Lariciresinol, a lignan primarily derived from various plant sources such as Rubia philippinensis, has garnered attention for its diverse biological activities. This article explores the compound's antioxidant, anti-inflammatory, antibacterial, and anticancer properties, supported by recent research findings.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that (+)-lariciresinol (LRSL) effectively scavenged free radicals and inhibited the generation of reactive oxygen species (ROS) in murine macrophage cells (RAW 264.7) in a dose-dependent manner. Importantly, this activity was achieved without cytotoxic effects on the cells .

The underlying mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). Additionally, LRSL enhances the transcriptional and translational activities of Nrf2 and HO-1, which are critical for cellular defense against oxidative stress .

| Parameter | Control Group | LRSL Treatment Group |

|---|---|---|

| SOD Levels | Baseline | Significantly Increased |

| GPx Levels | Baseline | Significantly Increased |

| CAT Levels | Baseline | Significantly Increased |

| ROS Generation | High | Significantly Reduced |

Anti-Inflammatory Effects

This compound has shown promise in modulating inflammatory responses. A recent study evaluated its effects on rheumatoid arthritis in rats induced by Complete Freund's adjuvant (CFA). The results indicated that LRSL significantly reduced paw swelling and arthritic scores compared to control groups. Furthermore, it lowered levels of inflammatory markers such as tumor necrosis factor-α (TNF-α) and interleukin-17 (IL-17), while increasing IL-4 levels .

Key Findings

- Reduction in Inflammatory Markers :

- Rheumatoid Factor: Decreased

- C-reactive Protein: Decreased

- TNF-α: Decreased

- IL-17: Decreased

- IL-4: Increased

Antibacterial Activity

This compound has demonstrated antibacterial properties against foodborne pathogens. In vitro studies revealed that LRSL exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL .

The antibacterial mechanism appears to involve disruption of bacterial cell membranes, leading to potassium ion efflux and subsequent cell death. The morphological changes in bacterial cells treated with LRSL further support its bactericidal action .

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 125 | 250 |

| Escherichia coli | 125 | 250 |

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer effects. A study indicated that higher dietary intake of lignans, including this compound, was associated with a reduced risk of breast cancer among premenopausal women . The compound's ability to modulate estrogen metabolism may contribute to its protective effects against hormone-related cancers.

Case Study Insights

In a cohort study examining dietary lignan intake, researchers found that premenopausal women diagnosed with breast cancer had significantly lower intakes of total lignans compared to healthy controls. This correlation underscores the potential role of this compound in cancer prevention strategies .

Propriétés

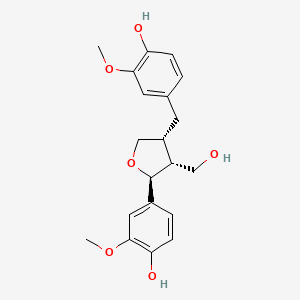

IUPAC Name |

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-AUSJPIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318362 | |

| Record name | Lariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27003-73-2 | |

| Record name | (+)-Lariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27003-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027003732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lariciresinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27003-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LARICIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73XCE5OZB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lariciresinol and where is it found?

A1: this compound, also known as (+)-Lariciresinol, is a naturally occurring plant lignan found in various dietary sources like flaxseed, sesame seeds, grains, fruits, and vegetables. [, , ] It's particularly abundant in the heartwood of certain trees like Taiwania cryptomeriodes. []

Q2: How does this compound exert its biological effects?

A2: this compound itself acts as a precursor to mammalian lignans, which are formed by the action of gut bacteria. [] These mammalian lignans, enterolactone and enterodiol, are considered phytoestrogens and have been linked to various health benefits, including a potential role in preventing hormone-dependent cancers. [, , , ]

Q3: Can you elaborate on the anti-cancer potential of this compound?

A3: While this compound itself may not directly target cancer cells, its metabolites, enterolactone and enterodiol, have shown promising anti-cancer effects, especially against hormone-dependent cancers like breast cancer. [, , , ] Studies suggest they might achieve this by interacting with estrogen receptors, potentially blocking the growth-promoting effects of estrogen on cancer cells. [, ] Additionally, this compound has shown efficacy in reducing mammary tumor growth and angiogenesis in animal models. []

Q4: Does this compound have anti-inflammatory properties?

A4: Yes, this compound has demonstrated anti-inflammatory effects in a rat model of rheumatoid arthritis. Administration of this compound reduced paw swelling, arthritic scores, and inflammatory markers like tumor necrosis factor-α (TNF-α) and interleukin-17 (IL-17). []

Q5: How is this compound metabolized in the body?

A5: Once ingested, this compound is metabolized by gut microflora into various compounds, including secoisothis compound, enterodiol, and enterolactone. [, , ] This metabolic pathway is similar in both animals and humans. []

Q6: What is the role of Pinoresinol-Lariciresinol Reductase (PLR) in this compound biosynthesis?

A6: PLR is a key enzyme in the biosynthesis of this compound. It catalyzes the NADPH-dependent reduction of pinoresinol to this compound, which can be further reduced to secoisothis compound. [, , , , , , ]

Q7: Are there different types of PLRs involved in this compound production?

A7: Yes, research has identified multiple PLR isoforms with varying enantiospecificities, meaning they preferentially act on specific enantiomers (mirror image forms) of pinoresinol. [, , , , , ] For example, PLR-LU1 converts (-)-pinoresinol to (+)-secoisothis compound, while PLR-LU2 converts (+)-pinoresinol to (-)-secoisothis compound. [, ] This difference in enantiospecificity influences the final enantiomeric composition of lignans in different plant organs. [, , ]

Q8: What is the significance of enantiospecificity in this compound biosynthesis?

A8: Enantiospecificity is crucial because different enantiomers of this compound and its derivatives can have varying biological activities. [, , ] The presence of PLR isoforms with opposite enantiospecificities allows plants to control the stereochemistry of lignan production and potentially fine-tune their biological effects. [, ]

Q9: Has the structure of PLR been studied?

A9: Yes, the crystal structure of Podophyllum secoisothis compound dehydrogenase, an enzyme closely related to PLR, has been determined. [] This structural information provides insights into the enzyme's mechanism and enantiospecificity, which are valuable for understanding lignan biosynthesis and potentially engineering enzymes for producing specific lignans. []

Q10: How can we enhance this compound production in plants?

A10: One approach is to overexpress key genes involved in its biosynthetic pathway. For instance, introducing and overexpressing the isatis indigotica fortune this compound reductase gene in plants has been proposed as a strategy to enhance this compound yield. []

Q11: What analytical techniques are used to study this compound and its metabolites?

A11: A range of techniques are employed, including:* HPLC (High-Performance Liquid Chromatography): To separate and quantify this compound and its metabolites. [, , ]* GC-MS (Gas Chromatography-Mass Spectrometry): To identify and characterize lignans, often after derivatization to enhance volatility. [, , , ]* NMR (Nuclear Magnetic Resonance Spectroscopy): To determine the structure and stereochemistry of this compound and related compounds. [, , ]* LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify lignans and their metabolites in complex mixtures. []

Q12: Are there any computational studies focusing on this compound?

A12: Yes, molecular docking studies have been conducted to investigate the binding interactions of this compound and other lignans with estrogen receptors. [, ] These studies help understand the potential of these compounds as anti-cancer agents by predicting their binding affinity and interactions with target proteins. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.